molecular formula C13H19NO B15212142 (1E)-N-Cyclohexyl-2-(2-methylfuran-3-yl)ethan-1-imine CAS No. 88071-30-1

(1E)-N-Cyclohexyl-2-(2-methylfuran-3-yl)ethan-1-imine

Cat. No.: B15212142
CAS No.: 88071-30-1
M. Wt: 205.30 g/mol
InChI Key: XRFQWVRSHQZHRC-UHFFFAOYSA-N
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Description

N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine is a compound belonging to the class of furan derivatives. It has a molecular formula of C13H19NO and a molecular weight of 205.29 g/mol . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine typically involves the condensation reaction between 2-methylfuran-3-carbaldehyde and cyclohexylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Products include furanones and other oxygenated compounds.

    Reduction: The major product is the corresponding amine.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-Methylfuran-3-yl)ethylidene)aniline
  • N-(2-(2-Methylfuran-3-yl)ethylidene)pyrrolidine
  • N-(2-(2-Methylfuran-3-yl)ethylidene)morpholine

Uniqueness

N-(2-(2-Methylfuran-3-yl)ethylidene)cyclohexanamine is unique due to its specific structural features, including the cyclohexylamine moiety and the furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

88071-30-1

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-cyclohexyl-2-(2-methylfuran-3-yl)ethanimine

InChI

InChI=1S/C13H19NO/c1-11-12(8-10-15-11)7-9-14-13-5-3-2-4-6-13/h8-10,13H,2-7H2,1H3

InChI Key

XRFQWVRSHQZHRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)CC=NC2CCCCC2

Origin of Product

United States

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